REACTION_CXSMILES
|
[CH2:1]1[C:3]2([CH2:6][CH:5]([NH:7]C(=O)OC(C)(C)C)[CH2:4]2)[CH2:2]1.[F:15][C:16]([F:21])([F:20])[C:17]([OH:19])=[O:18]>>[F:15][C:16]([F:21])([F:20])[C:17]([OH:19])=[O:18].[CH2:2]1[C:3]2([CH2:6][CH:5]([NH2:7])[CH2:4]2)[CH2:1]1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1CC12CC(C2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to remove trifluoroacetic acid
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.C1CC12CC(C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |